molecular formula C14H25NO4 B031724 Methyl N-Boc-4-piperidinepropionate CAS No. 162504-75-8

Methyl N-Boc-4-piperidinepropionate

Cat. No. B031724
CAS RN: 162504-75-8
M. Wt: 271.35 g/mol
InChI Key: RWDYQFGCHAJYOJ-UHFFFAOYSA-N
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Description

Methyl N-Boc-4-piperidinepropionate, also known as MBPP, is an organic compound derived from piperidine and propionic acid. It is an important intermediate in the synthesis of a wide range of pharmaceuticals and other chemicals. MBPP is a versatile building block for the synthesis of many complex molecules with diverse biological activities. It has been used in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory drugs, and antiviral drugs. The synthesis of MBPP involves a series of chemical reactions that involve the use of a variety of reagents and catalysts.

Scientific Research Applications

Enhancing Enantioselectivity in Synthesis

The enantioselective synthesis of piperidine-based structures, including Methyl N-Boc-4-piperidinepropionate derivatives, is critical for producing compounds with specific stereochemical configurations. Techniques such as kinetic resolution using n-BuLi with sparteine for N-Boc-2-aryl-4-methylenepiperidines demonstrate how enantioenriched materials can be obtained. These methods afford high enantiomeric ratios and allow further functionalization of piperidines without loss of enantiopurity, underscoring the importance of such approaches in synthesizing chiral drug intermediates (Choi et al., 2022).

Safety and Hazards

The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYQFGCHAJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936703
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162504-75-8
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(N-Boc-piperidine-4-yl)-propionic acid (4.0 g, 15.6 mmol) in ether (100 mL) was added a solution of diazomethane in ether (0.2 M, 100 ml) in portions until the solution became lightly yellow. The mixture was stirred at room temperature for 1 hr and the solvents were evaporated to give 3-(N-Boc-piperidine-4-yl)-propionic acid methyl ester (4.2 g) as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodomethane (556 μL, 8.93 mmol) was added dropwise to a cooled (0° C.) mixture of commercially available 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (2.09 g, 8.12 mmol) and K2CO3 (2.81 g, 20.3 mmol) in 20 mL of DMF. The reaction mixture was permitted to warm to rt and stir overnight. The reaction mixture was diluted with ether and washed four times with water, then once with brine. The ethereal layer was dried over anhydrous MgSO4, filtered, and concentrated. Purification by MPLC (silica, 40% ethyl acetate/hexanes) provided tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate.
Quantity
556 μL
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
2.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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